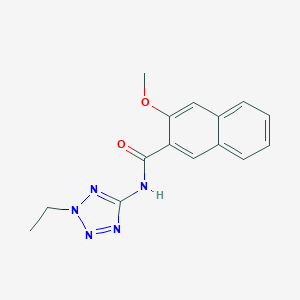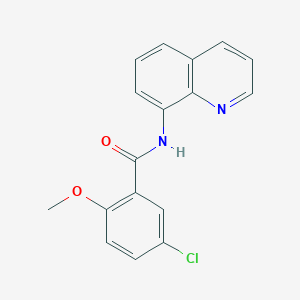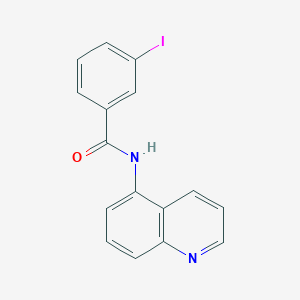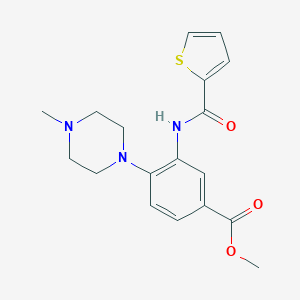![molecular formula C15H16ClN3OS B509453 {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine CAS No. 690960-62-4](/img/structure/B509453.png)
{3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine: is a complex organic compound with a molecular formula of C({15})H({16})ClN(_{3})OS This compound features a chloro-substituted phenyl ring connected to a piperazine ring, which is further bonded to a thienylcarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step often involves the reaction of piperazine with 2-thiophenecarbonyl chloride to form 4-(2-thienylcarbonyl)piperazine.
Substitution Reaction: This intermediate is then reacted with 3-chloro-4-nitroaniline under suitable conditions to form the desired compound. The reaction usually requires a base such as triethylamine and a solvent like dichloromethane.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the reagents and conditions more efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, forming sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism by which {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine exerts its effects depends on its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The piperazine ring and thienylcarbonyl group are likely involved in binding interactions, while the chloro group may influence the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
{3-Chloro-4-[4-(2-furylcarbonyl)piperazin-1-yl]phenyl}amine: Similar structure but with a furan ring instead of a thiophene ring.
{3-Chloro-4-[4-(2-pyridylcarbonyl)piperazin-1-yl]phenyl}amine: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thienylcarbonyl group in {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine imparts unique electronic properties and reactivity compared to its analogs. This makes it particularly interesting for research applications where these properties are advantageous.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c16-12-10-11(17)3-4-13(12)18-5-7-19(8-6-18)15(20)14-2-1-9-21-14/h1-4,9-10H,5-8,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSGONYNVPTQMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B509445.png)
![N-[5-(2,3-dichlorophenyl)-2-furoyl]-N'-(3-pyridinylmethyl)thiourea](/img/structure/B509451.png)
![6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B509462.png)
![Methyl 3-[(2-bromobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B509467.png)
![Methyl 3-[(4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509469.png)
![methyl 3-[(3,5-dimethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509472.png)
![Methyl 3-[(4-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509475.png)

![Methyl 4-(4-methylpiperazin-1-yl)-3-[(2-phenylacetyl)amino]benzoate](/img/structure/B509478.png)
![methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509479.png)
![Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509481.png)
